molecular formula C11H10N2O2 B3331878 1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione CAS No. 86215-68-1

1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione

Cat. No. B3331878
M. Wt: 202.21 g/mol
InChI Key: SGGCPUGLXWOPAP-UHFFFAOYSA-N
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Patent
US04839379

Procedure details

In a glass bomb tube, 2.3 g of 1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid are stirred in 80 ml of approx. 1N methanolic ammonia solution for 7 days at 100° C. The reaction mixture is evaporated to dryness and the residue is chromatographed over silica gel with hexane/ethyl acetate (4:6). Recrystallisation from ethanol affords white crystals of the title compound, which is identical with the title compound of Example 1.
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([C:14]([OH:16])=O)[CH2:10][CH:9]2[C:11](O)=[O:12])=[CH:4][CH:3]=1.[NH3:17]>>[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]23[CH2:10][CH:9]2[C:11](=[O:12])[NH:17][C:14]3=[O:16])=[CH:4][CH:3]=1

Inputs

Step One
Name
1-(4-aminophenyl)-1,2-cyclopropanedicarboxylic acid
Quantity
2.3 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C1(C(C1)C(=O)O)C(=O)O
Name
Quantity
80 mL
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel with hexane/ethyl acetate (4:6)
CUSTOM
Type
CUSTOM
Details
Recrystallisation from ethanol

Outcomes

Product
Name
Type
product
Smiles
NC1=CC=C(C=C1)C12C(NC(C2C1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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